molecular formula C17H15ClF3NO2 B5228218 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide

Cat. No. B5228218
M. Wt: 357.8 g/mol
InChI Key: SJPURJZLCTWUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide, also known as TRO40303, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various medical conditions. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide exerts its therapeutic effects by targeting the mitochondrial permeability transition pore (mPTP), which is a key regulator of cell death. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately cell death. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide has been shown to inhibit the opening of the mPTP, thereby preventing cell death and tissue damage.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of mPTP opening, reduction of reactive oxygen species (ROS) production, and preservation of mitochondrial function. These effects contribute to the protective effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide against ischemia-reperfusion injury and other conditions.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and well-defined mechanism of action. However, its limitations include its relatively low potency and selectivity, which may limit its therapeutic potential in certain conditions.

Future Directions

Several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide include the development of more potent and selective analogs, the investigation of its therapeutic potential in other medical conditions, and the optimization of its dosing and administration regimens. Additionally, the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Overall, the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide holds great promise for the development of novel therapeutics for various medical conditions.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with propyl alcohol, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is purified by recrystallization to obtain N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide in its pure form.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide has been studied extensively for its potential therapeutic applications in various medical conditions, including ischemia-reperfusion injury, heart failure, and neurodegenerative diseases. Ischemia-reperfusion injury is a condition that occurs when blood flow is restored to an organ or tissue after a period of ischemia, leading to tissue damage and cell death. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide has been shown to protect against ischemia-reperfusion injury in various animal models, including the heart, liver, and brain.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-2-9-24-13-6-3-11(4-7-13)16(23)22-15-10-12(17(19,20)21)5-8-14(15)18/h3-8,10H,2,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPURJZLCTWUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.